8-Oxa-1-azaspiro[4.5]decane hydrochloride 8-Oxa-1-azaspiro[4.5]decane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427378-94-6
VCID: VC2865435
InChI: InChI=1S/C8H15NO.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H
SMILES: C1CC2(CCOCC2)NC1.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

8-Oxa-1-azaspiro[4.5]decane hydrochloride

CAS No.: 1427378-94-6

Cat. No.: VC2865435

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

8-Oxa-1-azaspiro[4.5]decane hydrochloride - 1427378-94-6

Specification

CAS No. 1427378-94-6
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name 8-oxa-1-azaspiro[4.5]decane;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H
Standard InChI Key GGZFYTDIYOCZCB-UHFFFAOYSA-N
SMILES C1CC2(CCOCC2)NC1.Cl
Canonical SMILES C1CC2(CCOCC2)NC1.Cl

Introduction

Chemical Properties and Structure

Molecular Characteristics

8-Oxa-1-azaspiro[4.5]decane hydrochloride has the molecular formula C8H16ClNO, combining a carbon-hydrogen framework with nitrogen, oxygen, and chlorine atoms. This composition contributes to its specific chemical behavior and reactivity patterns. The molecular structure features a spirocyclic core where two rings share a single carbon atom, creating a distinctive three-dimensional arrangement .

The compound belongs to the broader category of azaspiro compounds, which are characterized by the presence of a nitrogen atom in a ring system attached to a spiro carbon. The additional oxygen heteroatom in the second ring creates further possibilities for hydrogen bonding and other intermolecular interactions, which can be critical for its chemical behavior in various environments .

Physical and Chemical Data

The physical and chemical properties of 8-Oxa-1-azaspiro[4.5]decane hydrochloride determine its behavior in different environments and its potential applications. These properties include solubility characteristics, stability under various conditions, and reactivity patterns. As a hydrochloride salt, the compound generally exhibits enhanced water solubility compared to its free base form, which can be advantageous for certain applications, particularly in biological and pharmaceutical research .

Table 2.1: Key Identifiers and Properties of 8-Oxa-1-azaspiro[4.5]decane hydrochloride

PropertyValueSource
Molecular FormulaC8H16ClNO
CAS Number1427378-94-6
European Community (EC) Number829-802-6
Parent Compound CID55280008
Latest Modification DateMarch 1, 2025
Creation Date in DatabasesNovember 1, 2013

Structural Representations

The compound's structure can be represented in various formats including 2D structural diagrams, 3D conformations, and chemical notation systems such as SMILES and InChI. These different representation methods provide complementary information about the molecule's spatial arrangement and connectivity. The 2D structure emphasizes the connectivity between atoms, while 3D conformational data provides insights into the spatial arrangement and potential steric effects that might influence its interactions with other molecules .

Hazard StatementClassificationWarning LevelTarget System/Organ
H302Harmful if swallowedWarningAcute toxicity, oral
H315Causes skin irritationWarningSkin corrosion/irritation
H319Causes serious eye irritationWarningSerious eye damage/eye irritation
H335May cause respiratory irritationWarningSpecific target organ toxicity, single exposure; Respiratory tract irritation

Source:

Precautionary Measures

To mitigate the hazards associated with 8-Oxa-1-azaspiro[4.5]decane hydrochloride, several precautionary statements (P-codes) have been established under the GHS framework. These include recommendations for prevention, response, storage, and disposal. The comprehensive set of precautionary measures includes P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

These precautionary statements address various aspects of safe handling, including recommendations to avoid breathing dust or vapors, wash thoroughly after handling, wear protective equipment, and specific response measures for different types of exposure. The storage recommendations include maintaining the compound in a well-ventilated place with the container tightly closed, while proper disposal procedures should follow local, regional, and national regulations .

Hazard Classes and Categories

In terms of specific hazard classifications, 8-Oxa-1-azaspiro[4.5]decane hydrochloride is categorized as follows:

  • Acute Toxicity Category 4 (100%)

  • Skin Irritation Category 2 (100%)

  • Eye Irritation Category 2A (100%)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (100%)

These classifications indicate that the compound consistently presents these hazards across different evaluation systems, with 100% agreement in the hazard assessment data provided to regulatory agencies such as the European Chemicals Agency (ECHA) .

Related Compounds and Structural Analogs

Parent Compound

The parent compound of 8-Oxa-1-azaspiro[4.5]decane hydrochloride is 8-Oxa-1-azaspiro[4.5]decane (CID 55280008), which represents the free base form without the hydrochloride salt component. The relationship between these compounds is important for understanding the basic chemical properties and how they might be modified by salt formation. The free base form typically exhibits different solubility characteristics and potentially different reactivity patterns compared to the hydrochloride salt .

Structural Isomers and Analogs

Several structural analogs of 8-Oxa-1-azaspiro[4.5]decane hydrochloride exist, including 1-Oxa-8-azaspiro[4.5]decane hydrochloride, which represents a positional isomer where the positions of the oxygen and nitrogen atoms in the spirocyclic system are interchanged. These structural variations can significantly affect the chemical and potentially biological properties of these compounds .

Another related compound is Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride, which features an additional carboxylate functional group. This modification introduces new chemical functionality while maintaining the core spirocyclic structure. Such derivatives illustrate the versatility of the basic spirocyclic scaffold for creating compounds with diverse properties and potential applications.

Table 5.1: Comparison of 8-Oxa-1-azaspiro[4.5]decane hydrochloride and Related Compounds

CompoundMolecular FormulaKey Structural DifferenceCAS Number
8-Oxa-1-azaspiro[4.5]decane hydrochlorideC8H16ClNOBase compound1427378-94-6
8-Oxa-1-azaspiro[4.5]decane (parent)C8H15NOFree base form (no HCl)Associated with CID 55280008
1-Oxa-8-azaspiro[4.5]decane hydrochlorideC8H16ClNOPositional isomer (O/N positions swapped)3970-79-4
Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochlorideC10H18ClNO3Additional carboxylate group2287318-54-9

Sources:

Synthetic Relationships

The synthetic relationships between these compounds are evident in reaction pathways described for related structures. For instance, 1-Oxa-8-azaspiro[4.5]decane hydrochloride has been used in synthetic procedures involving the removal of protecting groups, particularly the conversion from Boc-protected derivatives using methanolic hydrogen chloride. This suggests similar synthetic approaches might be applicable to 8-Oxa-1-azaspiro[4.5]decane hydrochloride and highlights the importance of these compounds as synthetic intermediates .

Additionally, these spirocyclic compounds have been incorporated into more complex molecular structures through various reaction conditions, demonstrating their utility as building blocks in medicinal chemistry and other applications requiring specialized molecular scaffolds .

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